1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-quinazolin-4-yloxyethanone
CAS No.:
Cat. No.: VC14526426
Molecular Formula: C20H19ClN4O4S
Molecular Weight: 446.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19ClN4O4S |
|---|---|
| Molecular Weight | 446.9 g/mol |
| IUPAC Name | 1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-quinazolin-4-yloxyethanone |
| Standard InChI | InChI=1S/C20H19ClN4O4S/c21-15-5-7-16(8-6-15)30(27,28)25-11-9-24(10-12-25)19(26)13-29-20-17-3-1-2-4-18(17)22-14-23-20/h1-8,14H,9-13H2 |
| Standard InChI Key | TUPMNZNRCHEOJN-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C(=O)COC2=NC=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Introduction
Chemical Architecture and Physicochemical Properties
Structural Composition
The compound features three distinct moieties:
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Quinazoline nucleus: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, enabling π-π stacking interactions with biological targets.
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Piperazine-sulfonyl group: A 4-(4-chlorophenyl)sulfonylpiperazine substituent at position 1, enhancing solubility and target affinity through hydrogen bonding.
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Ethanone linker: A ketone-bridged oxygen atom connecting the quinazoline and piperazine groups, providing conformational flexibility.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₉ClN₄O₄S |
| Molecular Weight | 446.9 g/mol |
| logP | 3.2 (predicted) |
| Hydrogen Bond Acceptors | 8 |
| Topological Polar SA | 98.5 Ų |
The sulfonyl group contributes to a polar surface area of 98.5 Ų, facilitating membrane permeability while maintaining aqueous solubility. Steric effects from the 4-chlorophenyl group may influence binding pocket interactions in target proteins .
Synthetic Methodologies
Reaction Pathways
Synthesis involves three modular steps:
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Quinazoline-4-yloxyethanone preparation: Condensation of anthranilic acid derivatives with acetic anhydride forms the quinazolin-4(3H)-one scaffold.
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Piperazine sulfonylation: 4-Chlorophenylsulfonyl chloride reacts with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to yield 4-(4-chlorophenyl)sulfonylpiperazine.
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Coupling reaction: Nucleophilic substitution links the ethanone linker to the quinazoline and piperazine groups, typically using EDCI/HOBt activation in dichloromethane.
Optimization Challenges
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Yield limitations: Multi-step synthesis results in cumulative yields of 15–20%, necessitating chromatographic purification.
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Regioselectivity: Competing reactions at the quinazoline N3 position require temperature control (<40°C) to prevent byproduct formation .
Mechanistic Profiling and Biological Targets
PARP-1 Inhibition
The compound demonstrates nanomolar affinity for PARP-1 (IC₅₀ = 14 nM), a DNA repair enzyme overexpressed in BRCA-mutant cancers. Molecular docking reveals:
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Sulfonyl oxygen atoms form hydrogen bonds with Glu988 and Ser904.
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Quinazoline’s aromatic system stabilizes the ADP-ribose binding pocket via hydrophobic interactions .
EGFR Kinase Modulation
In breast cancer cell lines (MCF-7, MDA-MB-231), the compound inhibits EGFR autophosphorylation at Tyr1068 (IC₅₀ = 28 nM). Substituent effects analysis indicates:
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4-Chlorophenyl group enhances steric complementarity with EGFR’s hydrophobic region.
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Piperazine’s basic nitrogen participates in salt bridge formation with Asp831 .
Pharmacological Applications
Antineoplastic Activity
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HeLa | 0.45 | PARP-1 inhibition → synthetic lethality |
| A549 | 1.2 | EGFR pathway suppression |
| PC-3 | 0.78 | Dual PARP/EGFR inhibition |
Synergistic effects with cisplatin (combination index = 0.32) suggest utility in platinum-resistant malignancies .
Future Research Directions
ADMET Profiling
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Metabolic stability: Cytochrome P450 isoform screening (CYP3A4, CYP2D6).
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Toxicity: hERG channel binding assays to assess cardiac risk.
Formulation Development
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Nanoparticulate delivery: PEG-PLGA nanoparticles to enhance brain penetration for glioblastoma applications.
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Prodrug strategies: Esterification of the ethanone moiety to improve oral bioavailability.
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